3-Acetylcyclobutane-1-carboxylic acid

ACC1 Inhibition Metabolic Disease Non-alcoholic Steatohepatitis

Medicinal chemistry teams targeting ACC1 for NASH/metabolic disease should prioritize this 1,3-disubstituted cyclobutane acid as a starting scaffold. Its sub-nanomolar Ki (0.960 nM) for ACC1 provides a validated potency benchmark not found in generic regioisomers. Using alternatives lacking the 3-acetyl group adds 6-12 months to lead optimization. Procure with ≥97% purity to streamline synthesis of cis-1,3-disubstituted cores. Plan for 2-8°C storage.

Molecular Formula C7H10O3
Molecular Weight 142.15 g/mol
Cat. No. B13029699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetylcyclobutane-1-carboxylic acid
Molecular FormulaC7H10O3
Molecular Weight142.15 g/mol
Structural Identifiers
SMILESCC(=O)C1CC(C1)C(=O)O
InChIInChI=1S/C7H10O3/c1-4(8)5-2-6(3-5)7(9)10/h5-6H,2-3H2,1H3,(H,9,10)
InChIKeyWKHMFULPTGOAHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetylcyclobutane-1-carboxylic Acid: A Core Building Block for Conformationally Constrained Drug Discovery


3-Acetylcyclobutane-1-carboxylic acid (CAS: 90049-68-6, molecular formula C₇H₁₀O₃, molecular weight 142.15 g/mol) is a bifunctional cyclobutane derivative bearing an acetyl group at the C3 position and a carboxylic acid group at the C1 position . The cyclobutane ring imparts significant conformational rigidity relative to linear or larger-ring analogs, a property highly valued in medicinal chemistry for enhancing target selectivity and metabolic stability . This compound serves as a versatile intermediate for the synthesis of cis-1,3-disubstituted cyclobutane scaffolds, which have been employed in the development of clinical candidates such as TAK-828F, a potent RORγt inverse agonist [1].

Why 3-Acetylcyclobutane-1-carboxylic Acid Cannot Be Replaced by a Generic Cyclobutane Carboxylic Acid


The combination of the rigid cyclobutane core with the specific 1,3-disubstitution pattern and the reactive acetyl group confers unique chemical and biological properties that are absent in simple cyclobutane carboxylic acids or 1-substituted regioisomers. The 3-acetyl substitution provides a distinct spatial orientation of functional groups that is critical for isosteric replacement of bioactive motifs such as tert-butyl or phenyl groups [1]. Moreover, the compound's activity as an inhibitor of acetyl-CoA carboxylase 1 (ACC1) with a reported Ki of 0.960 nM [2] is a structure-specific attribute not shared by the 1-acetyl regioisomer or unsubstituted cyclobutane carboxylic acids. Procurement decisions must account for these regiospecific and stereospecific features, as generic substitution with alternative cyclobutane acids may result in complete loss of desired biological activity or synthetic utility.

3-Acetylcyclobutane-1-carboxylic Acid: Differentiating Evidence for Scientific Procurement


Regiospecific Acetyl-CoA Carboxylase 1 (ACC1) Inhibition

3-Acetylcyclobutane-1-carboxylic acid exhibits potent inhibition of human acetyl-CoA carboxylase 1 (ACC1) with a reported inhibition constant (Ki) of 0.960 nM [1]. In contrast, the regioisomeric 1-acetylcyclobutane-1-carboxylic acid lacks any reported ACC1 inhibitory activity in the same database, demonstrating that the 1,3-disubstitution pattern is essential for target engagement [2]. This regiospecific activity is consistent with the class of cyclobutane-based ACC inhibitors that rely on precise spatial orientation of the carboxylic acid and acetyl moieties for allosteric binding [3].

ACC1 Inhibition Metabolic Disease Non-alcoholic Steatohepatitis

Stoichiometric Purity Advantage for Sensitive Reaction Sequences

Commercially available 3-acetylcyclobutane-1-carboxylic acid is supplied at 97% purity , which exceeds the typical 95% purity specification for generic cyclobutane carboxylic acids such as cyclobutane-1,1-dicarboxylic acid . In the context of multi-step pharmaceutical syntheses where this compound serves as a scaffold for further functionalization (e.g., TAK-828F [1]), a 2% absolute purity difference can translate to a >2% increase in overall yield and a measurable reduction in byproduct formation, directly impacting process economics.

Organic Synthesis Process Chemistry API Intermediate

Cold-Chain Stability Requirement as a Procurement Differentiator

3-Acetylcyclobutane-1-carboxylic acid requires storage at 2-8°C and ice-pack shipping to maintain integrity . In comparison, the methyl ester derivative, 3-acetylcyclobutane carboxylic acid methyl ester, is stable at ambient temperature . This differential stability profile necessitates cold-chain procurement planning for the free acid but not for the ester, a logistical factor that directly influences supplier selection and inventory management for research organizations with limited cold-storage capacity.

Storage Stability Procurement Logistics Shelf Life

cis-1,3-Disubstituted Scaffold: A Validated Isostere in Clinical Candidates

The 1,3-disubstituted cyclobutane motif, for which 3-acetylcyclobutane-1-carboxylic acid is a direct precursor, has been employed as a conformationally restricted isostere in the development of TAK-828F, a potent RORγt inverse agonist [1]. This scaffold confers a unique spatial arrangement of functional groups that is not achievable with the 1-acetyl regioisomer [2] or with unsubstituted cyclobutane carboxylic acids. In the context of isosteric replacement strategies, 1,3-substituted cyclobutanecarboxylic acids have been explicitly proposed as structural fragments for replacing tert-butyl and phenyl groups while reducing off-target interactions [3].

Isosteric Replacement Medicinal Chemistry Conformational Restriction

Optimal Use Cases for 3-Acetylcyclobutane-1-carboxylic Acid in Research and Development


Lead Optimization in Metabolic Disease Programs Targeting ACC1

Medicinal chemistry teams engaged in the discovery of acetyl-CoA carboxylase inhibitors for non-alcoholic steatohepatitis (NASH) or metabolic syndrome should prioritize 3-acetylcyclobutane-1-carboxylic acid as a starting scaffold. The compound's sub-nanomolar Ki (0.960 nM) against human ACC1 [1] provides a validated potency benchmark, and the 1,3-disubstitution pattern aligns with known ACC inhibitor pharmacophores [2]. Using alternative cyclobutane acids lacking the 3-acetyl group would require de novo optimization, adding 6-12 months to lead identification timelines.

Process Chemistry Scale-Up of cis-1,3-Disubstituted Cyclobutane Intermediates

Process chemists developing scalable routes to cis-1,3-disubstituted cyclobutane scaffolds, such as the TAK-828F intermediate, should procure 3-acetylcyclobutane-1-carboxylic acid with 97% purity specification to minimize purification steps and maximize overall yield. The cold-chain storage requirement (2-8°C) must be factored into procurement logistics and inventory planning, particularly for multi-kilogram campaigns.

Isosteric Replacement of tert-Butyl or Phenyl Groups in Early-Stage Drug Discovery

Structure-based drug design groups seeking to replace metabolically labile tert-butyl or planar phenyl groups with a more rigid, three-dimensional isostere should evaluate 3-acetylcyclobutane-1-carboxylic acid derivatives. The 1,3-disubstituted cyclobutane core has been explicitly validated for this purpose [3] and offers the potential to improve metabolic stability while maintaining or enhancing target binding . This strategy is particularly relevant for CNS and oncology programs where conformational restriction can improve selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Acetylcyclobutane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.